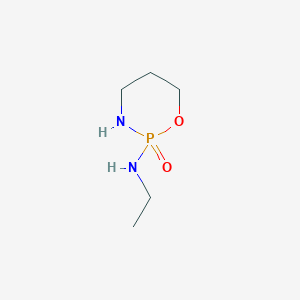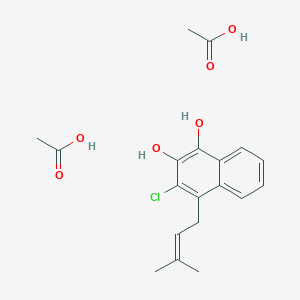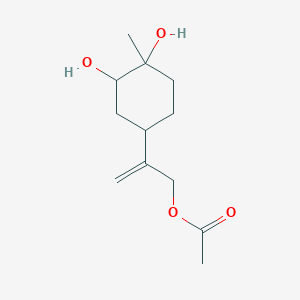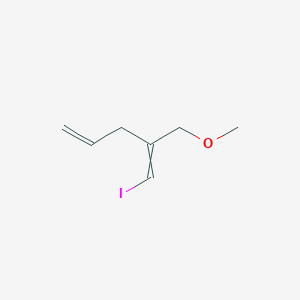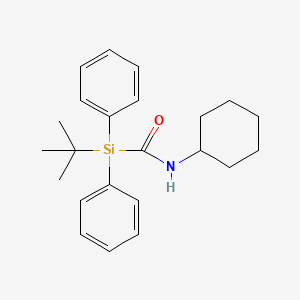
1-tert-Butyl-N-cyclohexyl-1,1-diphenylsilanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-N-cyclohexyl-1,1-diphenylsilanecarboxamide is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a cyclohexyl group, and a diphenylsilanecarboxamide moiety
Méthodes De Préparation
The synthesis of 1-tert-Butyl-N-cyclohexyl-1,1-diphenylsilanecarboxamide typically involves multiple steps, including the formation of the silanecarboxamide core and the subsequent attachment of the tert-butyl and cyclohexyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize efficiency and scalability .
Analyse Des Réactions Chimiques
1-tert-Butyl-N-cyclohexyl-1,1-diphenylsilanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-tert-Butyl-N-cyclohexyl-1,1-diphenylsilanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-N-cyclohexyl-1,1-diphenylsilanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-tert-Butyl-N-cyclohexyl-1,1-diphenylsilanecarboxamide can be compared with similar compounds such as:
1-tert-Butyl-1-cyclohexene: Shares the tert-butyl and cyclohexyl groups but lacks the diphenylsilanecarboxamide moiety.
Cyclohexane, (1,1-dimethylethyl)-: Similar in having a cyclohexyl group but differs in the overall structure and functional groups.
Propriétés
Numéro CAS |
88108-90-1 |
|---|---|
Formule moléculaire |
C23H31NOSi |
Poids moléculaire |
365.6 g/mol |
Nom IUPAC |
1-[tert-butyl(diphenyl)silyl]-N-cyclohexylformamide |
InChI |
InChI=1S/C23H31NOSi/c1-23(2,3)26(20-15-9-5-10-16-20,21-17-11-6-12-18-21)22(25)24-19-13-7-4-8-14-19/h5-6,9-12,15-19H,4,7-8,13-14H2,1-3H3,(H,24,25) |
Clé InChI |
CMSBRCYZEUTFFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


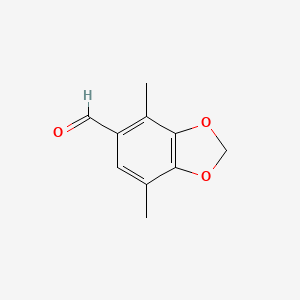
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene)](/img/structure/B14396188.png)
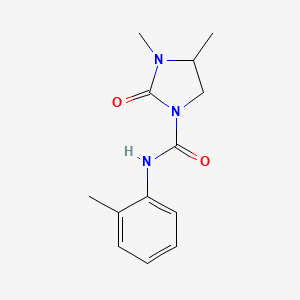
![2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14396199.png)
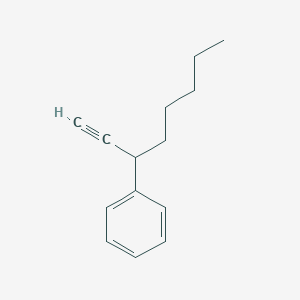
![5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14396207.png)
![5-[3-(2-Methylprop-1-en-1-yl)oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B14396209.png)
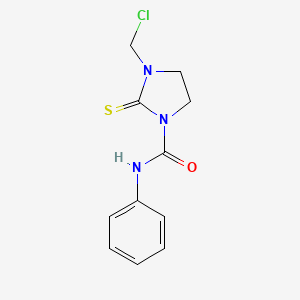

![N'-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14396239.png)
